JYL-273
Overview
Description
JYL-273 is a chemical compound known for its role as a transient receptor potential vanilloid 1 (TRPV1) agonistThe molecular formula of this compound is C28H39NO4S, and it has a molecular weight of 485.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JYL-273 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the reaction of specific benzyl and thiourea derivatives under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction conditions to ensure the purity and yield of the final product. The compound is often produced in powder form and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
JYL-273 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .
Scientific Research Applications
JYL-273 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and behavior.
Biology: Investigated for its effects on biological systems, particularly its role as a TRPV1 agonist.
Medicine: Explored for potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
JYL-273 exerts its effects by acting as an agonist for the TRPV1 receptor. This receptor is involved in various physiological processes, including pain perception and inflammation. By binding to the TRPV1 receptor, this compound activates specific signaling pathways that lead to its observed effects. The molecular targets and pathways involved include calcium influx and activation of downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: Another TRPV1 agonist known for its role in pain perception and inflammation.
Resiniferatoxin: A potent TRPV1 agonist with similar effects but higher potency compared to JYL-273.
N-vanillylnonanamide: A synthetic TRPV1 agonist with comparable properties.
Uniqueness of this compound
This compound is unique due to its specific chemical structure and its ability to selectively activate the TRPV1 receptor with high potency. Compared to other similar compounds, this compound offers distinct advantages in terms of its stability and ease of synthesis, making it a valuable tool in scientific research .
Properties
IUPAC Name |
[2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O4S/c1-27(2,3)22-11-8-19(9-12-22)14-21(18-34-25(32)28(4,5)6)17-30-26(35)29-16-20-10-13-23(31)24(15-20)33-7/h8-13,15,21,31H,14,16-18H2,1-7H3,(H2,29,30,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYDDDOENZEUAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430957 | |
Record name | [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289902-71-2 | |
Record name | [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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